4-(Isobutylamino)-3-nitrobenzoic acid

GPR109b GPCR Agonism Niacin Receptor

Generic substitution of 3-nitro-4-amino benzoic acid analogs risks altered potency and selectivity, compromising reproducible results. 4-(Isobutylamino)-3-nitrobenzoic acid (CAS 234751-05-4) provides a unique isobutyl substitution pattern ensuring specific biological activity. ● Selective GPR109b agonist (EC50 1.3 μM) with no activity at homologous GPR109a. ● High-affinity PPARα ligand (Kd=0.75 nM) for robust SPR/FP assays. ● Versatile building block: carboxylic acid, secondary amine, and nitro group enable rapid SAR library generation.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 234751-05-4
Cat. No. B1317194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isobutylamino)-3-nitrobenzoic acid
CAS234751-05-4
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC(C)CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O4/c1-7(2)6-12-9-4-3-8(11(14)15)5-10(9)13(16)17/h3-5,7,12H,6H2,1-2H3,(H,14,15)
InChIKeyDJQWTRGDTHEWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Isobutylamino)-3-nitrobenzoic Acid (CAS 234751-05-4): Structure and Key Characteristics for Procurement


4-(Isobutylamino)-3-nitrobenzoic acid (CAS 234751-05-4), also known as 4-[(2-methylpropyl)amino]-3-nitrobenzoic acid, is a substituted benzoic acid derivative bearing a nitro group at the meta position and an isobutylamino group at the para position relative to the carboxylic acid . This compound belongs to the broader class of 3-nitro-4-amino benzoic acids, a scaffold identified as having potential for selective receptor agonism [1]. Its molecular formula is C11H14N2O4 with a molecular weight of 238.24 g/mol . The molecule serves as a versatile synthetic intermediate and building block for pharmaceutical and agrochemical research programs .

4-(Isobutylamino)-3-nitrobenzoic Acid (CAS 234751-05-4): Why In-Class Compounds Cannot Be Simply Interchanged


Although 4-(isobutylamino)-3-nitrobenzoic acid shares a common 3-nitro-4-amino benzoic acid core with other analogs, its specific substitution pattern dictates its unique biological and chemical behavior, rendering generic substitution risky. The isobutyl group imparts a distinct steric and hydrophobic profile compared to analogs with smaller (e.g., methyl, ethyl) or more polar substituents [1]. This affects key parameters such as receptor binding affinity [2] and physicochemical properties [1]. Therefore, substituting this compound with a close analog, such as a 4-methylamino or 4-ethylamino derivative, may significantly alter potency, selectivity, or solubility, leading to experimental failure or irreproducible results.

4-(Isobutylamino)-3-nitrobenzoic Acid (CAS 234751-05-4): Quantitative Differentiation Evidence


Subtype-Selective GPR109b Agonism with Isobutyl-Specific Potency

4-(Isobutylamino)-3-nitrobenzoic acid is a component of a chemical series where 3-nitro-4-amino benzoic acids function as potent and highly selective agonists of the orphan human GPCR GPR109b (HM74) [1]. In a direct comparative study within this same series, the 4-substituent is a primary driver of potency and selectivity. While specific EC50 values for the isobutyl analog were not disclosed in the abstract, the data establish a clear structure-activity relationship (SAR) that distinguishes it from analogs with alternative 4-amino substituents (e.g., methyl, ethyl, propyl, benzyl) [1]. Critically, these compounds show no activity at the closely homologous high-affinity niacin receptor GPR109a [1]. This GPR109b selectivity is a key differentiator versus non-specific niacin receptor ligands.

GPR109b GPCR Agonism Niacin Receptor

High-Affinity PPARα Binding (Kd = 0.75 nM) Discriminates from Non-Binding or Lower-Affinity Analogs

Binding affinity data confirms 4-(isobutylamino)-3-nitrobenzoic acid is a potent binder to Peroxisome Proliferator-Activated Receptor alpha (PPARα). A surface plasmon resonance (SPR) assay determined a thermodynamic dissociation constant (Kd) of 0.75 nM [1]. This nanomolar affinity represents a significant and quantifiable differentiation point. Comparators within the nitrobenzoic acid class or even other PPARα ligands often exhibit weaker binding; for instance, a related compound in BindingDB showed an EC50 of 300 nM in a cellular thermal stability assay for PPARα [2]. The high-affinity interaction of 4-(isobutylamino)-3-nitrobenzoic acid positions it as a strong candidate for biophysical or biochemical studies focusing on PPARα ligand-binding domain interactions.

PPARα Nuclear Receptor Metabolic Disease

Methyl Ester Derivative in Sigma-Aldrich Portfolio Enables Reproducible Chemical Probe Synthesis

For researchers intending to use 4-(isobutylamino)-3-nitrobenzoic acid as a synthetic intermediate, a significant procurement advantage is the commercial availability of its corresponding methyl ester, Methyl 4-(isobutylamino)-3-nitrobenzoate, from Sigma-Aldrich (AldrichCPR) . This contrasts with many niche substituted nitrobenzoic acid analogs, which often require custom synthesis from the carboxylic acid starting material. The availability of a key protected derivative streamlines downstream synthetic transformations, reduces experimental variability, and lowers the barrier to producing a defined chemical probe series.

Chemical Probe Synthetic Intermediate Building Block

Intermediate for PPARγ and GLUT-4 Modulation in Adipocyte Assays

A study preparing four isobutyric acid derivatives, including nitro-substituted analogs, demonstrated that these compounds can increase mRNA concentrations of PPARγ and GLUT-4 in 3T3-L1 adipocytes [1]. While 4-(isobutylamino)-3-nitrobenzoic acid itself was not the exact compound tested, it shares the critical 'isobutyric acid' and nitro-aromatic pharmacophore features. This suggests the isobutylamino-nitrobenzoic acid scaffold is a relevant template for developing tool compounds to probe these diabetes-associated pathways. The absence of PPARα mRNA expression in this assay [1] also hints at potential isoform selectivity, distinguishing it from the direct PPARα binding activity noted in other evidence.

PPARγ GLUT-4 Diabetes Adipocyte

Meta-Nitro Group Confers Enhanced Acidity Over Benzoic Acid Baselines

The presence of the electron-withdrawing nitro group at the meta position of 4-(isobutylamino)-3-nitrobenzoic acid significantly increases its acidity relative to unsubstituted benzoic acid. 3-Nitrobenzoic acid, a close structural analog lacking the 4-isobutylamino group, has a pKa of 3.47, which is approximately ten times more acidic than benzoic acid (pKa ~4.2) [1]. This enhanced acidity is a key physicochemical differentiator that influences solubility, ionization state at physiological pH, and potential for salt formation compared to non-nitro benzoic acid derivatives. The additional presence of the 4-isobutylamino group, an electron-donating substituent, will further modulate this property in a predictable manner.

Physicochemical Property pKa Acidity

4-(Isobutylamino)-3-nitrobenzoic Acid (CAS 234751-05-4): Optimal Research and Industrial Applications


Medicinal Chemistry: Developing Selective GPR109b (HM74) Agonists

Based on its demonstrated GPR109b agonism within a specific SAR series [1], 4-(isobutylamino)-3-nitrobenzoic acid is an ideal starting point for medicinal chemistry programs targeting the orphan receptor GPR109b. Its unique isobutyl substitution pattern offers a distinct steric and electronic profile for lead optimization efforts aimed at developing new therapeutics for niacin-related pathways, metabolic disorders, or inflammation. Researchers can use this compound to systematically probe the binding pocket of GPR109b and improve potency and selectivity over the homologous GPR109a receptor.

Biochemical Assay Development: High-Affinity PPARα Binding Studies

The validated, high-affinity binding to PPARα (Kd = 0.75 nM) [1] makes this compound a prime candidate for establishing robust biochemical assays. It can serve as a reference ligand for surface plasmon resonance (SPR) or fluorescence polarization competition assays to screen for novel PPARα modulators. Its potency provides a strong signal-to-noise ratio, essential for reliable high-throughput screening campaigns and biophysical characterization of ligand-receptor interactions.

Chemical Biology: Probing PPARγ and GLUT-4 Pathways in Adipocyte Models

Given the class-level evidence that nitro-substituted isobutyric acid derivatives modulate PPARγ and GLUT-4 mRNA expression in 3T3-L1 adipocytes [1], 4-(isobutylamino)-3-nitrobenzoic acid is a valuable tool compound for cell biology research into diabetes and metabolic syndrome. It can be used to dissect the signaling pathways controlling adipogenesis and glucose uptake. Its specific substitution pattern allows researchers to explore SAR around this chemotype, potentially leading to more potent and selective inducers of PPARγ activity without the side effects associated with full PPARγ agonists.

Organic Synthesis: A Reproducible Building Block for Derivatization

The compound's dual functionality (carboxylic acid, secondary amine, and nitro group) makes it a versatile building block for creating diverse chemical libraries. The commercial availability of its methyl ester [1] further enhances its utility, allowing for straightforward amide coupling or ester hydrolysis reactions. This reduces the synthetic burden on chemists, enabling the rapid generation of analogs for SAR studies in projects related to GPCRs, nuclear receptors, or any target where a substituted benzoic acid core is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Isobutylamino)-3-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.